molecular formula C24H20BrNO2 B4071216 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one

6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one

Cat. No. B4071216
M. Wt: 434.3 g/mol
InChI Key: RYHMRNPSEHFXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, also known as BRM-TBHBP, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for further research. Additionally, the synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further experimentation. However, there are also limitations to using 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one. One area of research could focus on the compound's potential as a cancer therapy. Studies could investigate the mechanisms by which 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one induces apoptosis in cancer cells and explore its efficacy in animal models of cancer. Another area of research could focus on the compound's potential as a neuroprotective agent. Studies could investigate the mechanisms by which 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one protects neurons from oxidative stress and inflammation and explore its efficacy in animal models of neurodegenerative diseases. Additionally, studies could investigate the safety and toxicity of 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one to determine its potential as a therapeutic agent.

Scientific Research Applications

6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have also shown that 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydro-5H-benzo[c]phenanthridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO2/c1-28-21-12-10-15(13-19(21)25)23-22-17(7-4-8-20(22)27)18-11-9-14-5-2-3-6-16(14)24(18)26-23/h2-3,5-6,9-13,23,26H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHMRNPSEHFXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C5=CC=CC=C5C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[C]phenanthridin-7(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one
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Reactant of Route 6
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6-(3-bromo-4-methoxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one

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